2-Chloro-5-nitrobenzoic acid

Catalog No.
S601063
CAS No.
2516-96-3
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzoic acid

CAS Number

2516-96-3

Product Name

2-Chloro-5-nitrobenzoic acid

IUPAC Name

2-chloro-5-nitrobenzoic acid

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

QUEKGYQTRJVEQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

Synonyms

2-Chloro-5-nitrobenzoic acid; 4-Chloro-3-carboxynitrobenzene; 5-Nitro-2-chlorobenzoic acid; 6-Chloro-3-nitrobenzoic acid; NSC 8441

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

Synthesis of N-substituted 5-nitroanthranilic acid derivatives:

2-Chloro-5-nitrobenzoic acid can be utilized as a starting material for the synthesis of N-substituted 5-nitroanthranilic acid derivatives through a microwave-assisted, regioselective amination reaction with various aliphatic and aromatic amines. These derivatives possess potential applications in the development of novel pharmaceuticals and functional materials. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:

Ligand for luminescent metal complexes:

2-Chloro-5-nitrobenzoic acid can act as a ligand, forming red luminescent one-dimensional coordination polymers with metal ions like Eu(III). These luminescent materials have potential applications in various fields, including optoelectronic devices and sensors. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:

Additional research areas:

While the above examples highlight some established research applications, 2-Chloro-5-nitrobenzoic acid's unique chemical properties might hold potential for further exploration in various scientific research areas. These could include:

  • Development of new catalysts and reagents
  • Exploration of its potential biological activities
  • Investigation of its use in organic synthesis as a building block for more complex molecules

2-Chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4C_7H_4ClNO_4 and a molecular weight of approximately 201.56 g/mol. It appears as a light yellow to beige-brown crystalline solid, with a melting point ranging from 165 to 217 °C, depending on purity and conditions . This compound is recognized for its versatility in

The production of 2-chloro-5-nitrobenzoic acid typically involves several key reactions:

  • Nitration: The compound is synthesized through the nitration of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid. The general reaction can be represented as:
    o Chlorobenzoic Acid+HNO32 Chloro 5 nitrobenzoic Acid\text{o Chlorobenzoic Acid}+\text{HNO}_3\rightarrow \text{2 Chloro 5 nitrobenzoic Acid}
  • Alkali Dissolution: After nitration, the crude product undergoes alkali dissolution to produce sodium salts of the acids:
    2 Chloro 5 nitrobenzoic Acid+NaOH2 Chloro 5 nitrobenzoic Acid Sodium\text{2 Chloro 5 nitrobenzoic Acid}+\text{NaOH}\rightarrow \text{2 Chloro 5 nitrobenzoic Acid Sodium}
  • Acid Precipitation: Finally, acid precipitation is performed to isolate the pure 2-chloro-5-nitrobenzoic acid:
    2 Chloro 5 nitrobenzoic Acid Sodium+HNO32 Chloro 5 nitrobenzoic Acid+NaNO3\text{2 Chloro 5 nitrobenzoic Acid Sodium}+\text{HNO}_3\rightarrow \text{2 Chloro 5 nitrobenzoic Acid}+\text{NaNO}_3

These reactions highlight its reactivity and the steps involved in its synthesis .

2-Chloro-5-nitrobenzoic acid exhibits notable biological activity, particularly in pharmaceutical applications. It has been studied for its potential as an antibacterial agent and in synthesizing derivatives that inhibit specific enzymes such as lysine-specific demethylase 1 (LSD1), which is implicated in various cancers . Additionally, it has been utilized in the development of inhibitors for cathepsin L, a cysteine protease involved in cancer progression.

The synthesis methods for 2-chloro-5-nitrobenzoic acid include:

  • Traditional Nitration: As described above, using concentrated sulfuric and nitric acids.
  • Microwave-Assisted Amination: This method allows for regioselective amination with various amines to yield N-substituted derivatives, showcasing its adaptability in synthetic chemistry .
  • Metal Catalyst-Free Methods: Recent studies have explored metal-free conditions for amination reactions, providing a greener alternative to traditional methods .

The applications of 2-chloro-5-nitrobenzoic acid are diverse:

  • Pharmaceuticals: Used in synthesizing antibacterial compounds and enzyme inhibitors.
  • Chemical Synthesis: Acts as a building block in organic synthesis for various derivatives.
  • Material Science: Employed in developing coordination polymers and luminescent materials .

Interaction studies involving 2-chloro-5-nitrobenzoic acid have focused on its role as a ligand in coordination chemistry. It forms complexes with lanthanides, such as europium(III), which exhibit red luminescence, indicating potential applications in optoelectronic devices . Additionally, its interactions with various biological targets have been studied to assess its pharmacological potential.

Several compounds share structural similarities with 2-chloro-5-nitrobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-3-nitrobenzoic acidC7H4ClNO3Contains a nitro group at the 3-position; less reactive.
4-Nitrobenzoic acidC7H6N2O2Lacks chlorine; used primarily as an intermediate.
3-Chloro-4-nitrobenzoic acidC7H4ClN3O4Different chlorine position; distinct reactivity profile.
Mesalamine (5-Amino-2-chlorobenzoic acid)C7H8ClN2O3Used in treating inflammatory bowel disease; contains an amino group.

These compounds highlight the unique positioning of the nitro and chloro groups in 2-chloro-5-nitrobenzoic acid, contributing to its distinct chemical properties and biological activities compared to its analogs .

XLogP3

2

LogP

2.03 (LogP)

Melting Point

166.5 °C

UNII

P27EEY2MW8

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (69.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2516-96-3

Wikipedia

2-Chloro-5-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 2-chloro-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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